3,4-Bis[(4-methylphenyl)sulfonyl]-1,2,5-oxadiazole 2-oxide
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Overview
Description
3,4-Bis(phenylsulfonyl)-2-oxide-1,2,5-oxadiazole is a heterocyclic compound containing nitrogen, oxygen, and sulfur atoms in a five-membered ring structure. The phenyl groups are attached to two sulfonyl groups, which are bonded to the ring at positions 3 and 4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(phenylsulfonyl)-2-oxide-1,2,5-oxadiazole involves a multi-step process starting with thiophenol. The general synthetic route includes the following steps:
Etherealization of thiophenol: This step involves the reaction of thiophenol with an appropriate reagent to introduce the ethereal group.
Oxidation: The etherealized thiophenol is then oxidized to form the corresponding sulfone.
Cyclization: The oxidized product undergoes cyclization to form the 1,2,5-oxadiazole ring structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the synthetic route, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(phenylsulfonyl)-2-oxide-1,2,5-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides .
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects.
Medicine: Studied for its potential therapeutic applications, particularly in the context of its nitric oxide-releasing properties.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The primary mechanism of action of 3,4-bis(phenylsulfonyl)-2-oxide-1,2,5-oxadiazole involves the release of nitric oxide (NO). The N-oxide functionality in the compound is responsible for this NO-releasing property. The release of NO can be thermally induced or occur under specific enzymatic conditions. NO is a signaling molecule that can interact with various molecular targets and pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,4-bis(phenylsulfonyl)-2-oxide-1,2,5-oxadiazole include other furoxan derivatives and 1,2,5-oxadiazole compounds . These compounds share the core 1,2,5-oxadiazole ring structure but differ in the substituents attached to the ring.
Uniqueness
The uniqueness of 3,4-bis(phenylsulfonyl)-2-oxide-1,2,5-oxadiazole lies in its ability to release nitric oxide, which is not a common property among all 1,2,5-oxadiazole derivatives. This NO-releasing capability makes it particularly valuable for applications in biology and medicine.
Properties
Molecular Formula |
C16H14N2O6S2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
3,4-bis-(4-methylphenyl)sulfonyl-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C16H14N2O6S2/c1-11-3-7-13(8-4-11)25(20,21)15-16(18(19)24-17-15)26(22,23)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
IFNLFJASBDXSKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NO[N+](=C2S(=O)(=O)C3=CC=C(C=C3)C)[O-] |
Origin of Product |
United States |
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